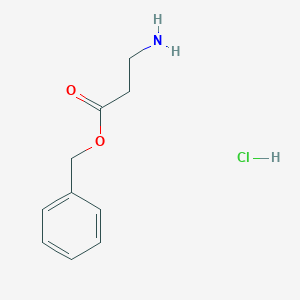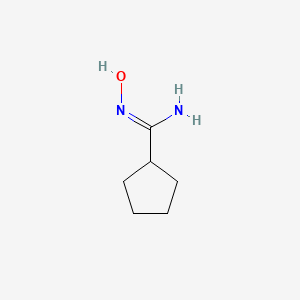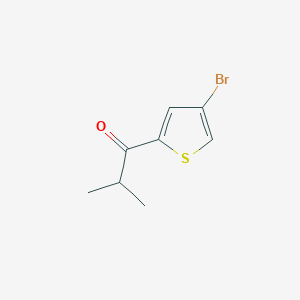
2-(PARA-TOLYLSULFONYL)-ACETYL CHLORIDE
概要
説明
2-(Para-Tolylsulfonyl)-Acetyl Chloride is an organic compound with the chemical formula CH₃C₆H₄SO₂CH₂COCl. It is a derivative of toluene and contains both a sulfonyl chloride and an acetyl chloride functional group. This compound is widely used in organic synthesis due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
2-(Para-Tolylsulfonyl)-Acetyl Chloride can be synthesized through the reaction of para-toluenesulfonyl chloride with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where para-toluenesulfonyl chloride and acetyl chloride are combined under controlled temperatures and pressures. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions
2-(Para-Tolylsulfonyl)-Acetyl Chloride undergoes various types of reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form sulfonamides or esters.
Hydrolysis: In the presence of water, it hydrolyzes to form para-toluenesulfonic acid and acetic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Para-Toluenesulfonic Acid and Acetic Acid: Formed from hydrolysis.
科学的研究の応用
2-(Para-Tolylsulfonyl)-Acetyl Chloride is used in various scientific research applications, including:
Organic Synthesis: It is used as a reagent for introducing the para-tolylsulfonyl group into molecules, which can serve as a protecting group for amines.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Research: It is used in the modification of biomolecules for studying their structure and function.
作用機序
The mechanism of action of 2-(Para-Tolylsulfonyl)-Acetyl Chloride involves the formation of a reactive intermediate that can undergo nucleophilic substitution or addition reactions. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. The acetyl chloride group can also participate in similar reactions, leading to the formation of various derivatives.
類似化合物との比較
Similar Compounds
Para-Toluenesulfonyl Chloride: Similar in structure but lacks the acetyl chloride group.
Benzoyl Chloride: Contains a benzoyl group instead of the para-tolylsulfonyl group.
Methanesulfonyl Chloride: Contains a methanesulfonyl group instead of the para-tolylsulfonyl group.
Uniqueness
2-(Para-Tolylsulfonyl)-Acetyl Chloride is unique due to the presence of both sulfonyl chloride and acetyl chloride functional groups, which provide it with a wide range of reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a variety of chemical reactions, making it a valuable reagent in both academic and industrial research.
特性
IUPAC Name |
2-(4-methylphenyl)sulfonylacetyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3S/c1-7-2-4-8(5-3-7)14(12,13)6-9(10)11/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVRJNLTAJEDMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99766-14-0 | |
| Record name | 2-(PARA-TOLYLSULFONYL)-ACETYL CHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















